molecular formula C19H24ClNO2 B14790665 (2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride

(2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride

Cat. No.: B14790665
M. Wt: 333.8 g/mol
InChI Key: JXCBCAOTPDLFLH-UHFFFAOYSA-N
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Description

(2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a biphenyl group and an amino acid derivative, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride typically involves several steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.

    Amino Acid Derivative Formation: The amino acid derivative can be synthesized through a Strecker synthesis, involving the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

    Coupling of Biphenyl and Amino Acid Derivatives: The final step involves coupling the biphenyl group with the amino acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors for the Suzuki coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the biphenyl group, converting it to a cyclohexyl derivative.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Nitrated or sulfonated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and chiral catalysis.

Biology

In biological research, this compound can be used to study protein-ligand interactions due to its amino acid derivative. It can serve as a model compound for understanding how similar structures interact with biological macromolecules.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its biphenyl group is a common motif in drug design, and the amino acid derivative can be modified to enhance biological activity.

Industry

In the industrial sector, (2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of (2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the amino acid derivative can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-Methyl 5-phenyl-4-amino-2-methylpentanoate hydrochloride: Lacks the biphenyl group, making it less hydrophobic.

    (2R,4S)-Methyl 5-(4-methoxyphenyl)-4-amino-2-methylpentanoate hydrochloride: Contains a methoxy group, altering its electronic properties.

    (2R,4S)-Methyl 5-(4-chlorophenyl)-4-amino-2-methylpentanoate hydrochloride: Contains a chlorine atom, increasing its reactivity in substitution reactions.

Uniqueness

(2R,4S)-Methyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is unique due to its biphenyl group, which provides enhanced hydrophobic interactions and potential for π-π stacking with aromatic residues in proteins. This makes it a valuable compound for studying complex molecular interactions and designing new pharmaceuticals.

Properties

Molecular Formula

C19H24ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

methyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride

InChI

InChI=1S/C19H23NO2.ClH/c1-14(19(21)22-2)12-18(20)13-15-8-10-17(11-9-15)16-6-4-3-5-7-16;/h3-11,14,18H,12-13,20H2,1-2H3;1H

InChI Key

JXCBCAOTPDLFLH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)OC.Cl

Origin of Product

United States

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